N-Phenylbenzenecarboximidohydrazide

Description

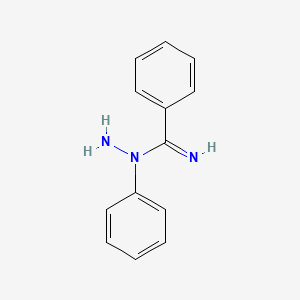

N-Phenylbenzenecarboximidohydrazide is a hydrazide derivative characterized by a benzamide backbone substituted with a phenyl group and an iminohydrazine moiety. Its structure comprises a carboximidohydrazide group (NH-NH-C=O) linked to two aromatic rings, offering unique electronic and steric properties.

Properties

CAS No. |

2038-98-4 |

|---|---|

Molecular Formula |

C13H13N3 |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

N-amino-N-phenylbenzenecarboximidamide |

InChI |

InChI=1S/C13H13N3/c14-13(11-7-3-1-4-8-11)16(15)12-9-5-2-6-10-12/h1-10,14H,15H2 |

InChI Key |

UUOVEMDVDIRIJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=N)N(C2=CC=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Nomenclature

Key structural analogs include:

| Compound Name | Substituents/Modifications | CAS Number | Molecular Formula |

|---|---|---|---|

| N-Phenylbenzenecarboximidohydrazide | Phenyl, benzamide, iminohydrazine | Not provided | C₁₃H₁₃N₃O |

| 4,4-Diphenylsemicarbazide | Two phenyl groups on semicarbazide nitrogen | 603-51-0 | C₁₃H₁₄N₄O |

| N,N-Diphenylhydrazinecarboxamide | Diphenyl substitution on hydrazinecarboxamide | 603-51-0 | C₁₃H₁₄N₄O |

| N′-Ethyl-N-methyl-N′-phenylbenzenecarboximidohydrazide | Ethyl and methyl substitutions on nitrogen | Not provided | C₁₅H₁₇N₃O |

Key Differences :

- Substituent Position : Unlike 4,4-diphenylsemicarbazide, which has phenyl groups on both terminal nitrogens of the semicarbazide backbone, this compound features a single phenyl group attached to the carboximidohydrazide nitrogen, enhancing its conformational flexibility .

- Functional Groups: The iminohydrazine moiety in this compound distinguishes it from simpler hydrazides like N,N-diphenylhydrazinecarboxamide, which lacks the imino (C=NH) group .

Functional and Pharmacological Properties

- Reactivity: The imino group in this compound enhances its nucleophilicity, making it a candidate for chelating metal ions or forming supramolecular complexes. In contrast, 4,4-diphenylsemicarbazide primarily acts as a crosslinking agent in polymers due to its rigid structure .

- Biological Activity: Limited data exist for this compound, but analogs like benzathine benzylpenicillin (a dibenzylethylenediamine derivative) highlight the role of aromatic hydrazides in antibiotic formulations. However, the latter’s activity is attributed to its penicillin component rather than the hydrazide backbone .

Q & A

Q. What are the standard synthetic routes for N-Phenylbenzenecarboximidohydrazide, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between phenylhydrazine derivatives and carbonyl-containing precursors. For example, refluxing N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide with aniline (5 mL) at 100°C for 4 hours under reflux yields a solid product, which is recrystallized in methanol for purification . Key optimization parameters include reaction time, temperature, and stoichiometric ratios of reactants. TLC monitoring (as in ) ensures reaction completion.

Q. How can researchers ensure safe handling and disposal of phenylhydrazine derivatives during synthesis?

Phenylhydrazine hydrochloride, a common precursor, requires strict safety protocols:

Q. What analytical methods are recommended for characterizing this compound?

- HPLC-UV : Quantify purity using a C18 column and 0.1 M HCl as the mobile phase .

- Spectrophotometry : Phosphomolybdic acid (PMA) reacts with phenylhydrazine derivatives to form colored complexes measurable at 600 nm .

- X-ray crystallography : Resolve crystal structures via Bruker APEXII CCD diffractometers (e.g., CCDC-1990392) for precise stereochemical analysis .

Q. How do researchers validate the identity of synthesized intermediates?

- Compare melting points and IR spectra with literature data.

- Use NMR (1H/13C) to confirm functional groups (e.g., hydrazide NH peaks at δ 9–10 ppm) .

- Cross-reference CAS registry numbers (e.g., 603-51-0 for 4,4-diphenylsemicarbazide) .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound derivatives?

- Introduce electron-withdrawing groups (e.g., chloro, nitro) to the phenyl ring to improve anti-inflammatory or antioxidant activity. For example, (E)-N'-(4-(2-chlorophenoxy)benzylidene)-1H-benzo[d]imidazole-2-carbohydrazide (8a) showed enhanced efficacy in radical scavenging assays .

- Optimize hydrazone geometry via Schiff base formation to increase binding affinity with biological targets .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data?

- Replicate experiments under varying conditions (e.g., solvent polarity, catalyst use). highlights historical discrepancies in carbamide synthesis due to incorrect hydrazone vs. carbamide classification.

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out byproducts .

Q. How can computational chemistry aid in predicting reactivity or stability?

- Perform DFT calculations to model transition states of hydrazide formation reactions.

- Use molecular docking to simulate interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory studies) .

Q. What are the challenges in scaling up lab-scale syntheses for pharmacological studies?

- Address solubility issues by testing polar aprotic solvents (e.g., DMF, DMSO) during recrystallization .

- Optimize column chromatography gradients for bulk purification (e.g., silica gel with ethyl acetate/hexane mixtures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.